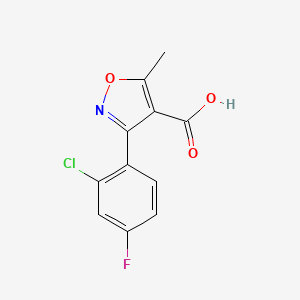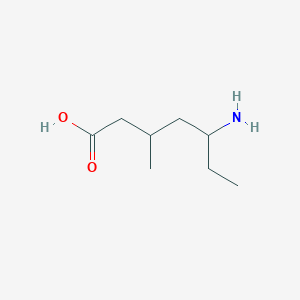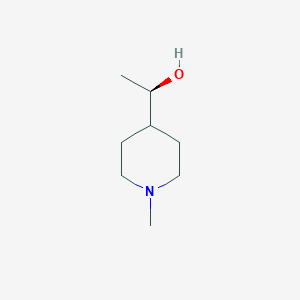
N-(1-Amino-4-methylpentan-2-yl)-4-iodobenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Amino-4-methylpentan-2-yl)-4-iodobenzene-1-sulfonamide is a complex organic compound characterized by the presence of an amino group, a methylpentyl chain, an iodine atom, and a sulfonamide group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Amino-4-methylpentan-2-yl)-4-iodobenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the iodination of a benzene derivative, followed by the introduction of the sulfonamide group through sulfonation. The final step involves the attachment of the amino-4-methylpentan-2-yl chain via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial to achieve efficient synthesis.
化学反应分析
Types of Reactions
N-(1-Amino-4-methylpentan-2-yl)-4-iodobenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfide derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitrobenzene derivatives, while substitution of the iodine atom can result in various substituted benzene compounds.
科学研究应用
N-(1-Amino-4-methylpentan-2-yl)-4-iodobenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(1-Amino-4-methylpentan-2-yl)-4-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- N-(1-Amino-4-methylpentan-2-yl)-N-ethylnaphthalen-1-amine
- N-(1-Amino-4-methylpentan-2-yl)but-2-enamide
- Ethyl N-(1-amino-4-methylpentan-2-yl)carbamate
Uniqueness
N-(1-Amino-4-methylpentan-2-yl)-4-iodobenzene-1-sulfonamide is unique due to the presence of the iodine atom and the sulfonamide group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
属性
分子式 |
C12H19IN2O2S |
|---|---|
分子量 |
382.26 g/mol |
IUPAC 名称 |
N-(1-amino-4-methylpentan-2-yl)-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C12H19IN2O2S/c1-9(2)7-11(8-14)15-18(16,17)12-5-3-10(13)4-6-12/h3-6,9,11,15H,7-8,14H2,1-2H3 |
InChI 键 |
BNTBSSRKHONBDU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(CN)NS(=O)(=O)C1=CC=C(C=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3,4-Difluorophenyl)sulfanyl]propan-2-one](/img/structure/B13204622.png)



![tert-Butyl 3,4-diazabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13204637.png)

![7-[(tert-Butoxy)carbonyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13204646.png)


![3-Bromo-2-(propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13204665.png)
![1-[4-(Chloromethyl)-2-methylphenyl]piperidine](/img/structure/B13204667.png)

![3-[(2-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B13204689.png)

